molecular formula C5H7O4- B8798970 Propanedioic acid, monoethyl ester

Propanedioic acid, monoethyl ester

Cat. No. B8798970
M. Wt: 131.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107310

Procedure details

Using the procedure of Step C of Example 6, 1.34 g of magnesium and 8.8g of ethyl malonate were reacted to obtain ethoxy magnesium of ethyl malonate to which was added over 30 minutes at room temperature a solution of 12.4 g of the product of Step B in 10 ml of dry toluene. The mixture was held at room temperature for 45 minutes and was then poured into 50 ml of 2N hydrochloric acid and 50 ml of ice. The mixture was extracted with ether and the extracts were washed with 5% sodium bicarbonate solution and then with water until the wash water pH was 6. The extracts were dried over magnesium sulfate, treated with activated carbon and evaporated to obtain 18 g of ethyl 2-[1-(2-trifluoromethylphenylamino)-2-methyl-prop-1-ylidene]-propanedioate in the form of a yellow oil which was used as is for the next step.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg:1].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=[O:5]>>[CH2:2]([O:8][Mg:1])[CH3:3].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=[O:5]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Mg]
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.